molecular formula C20H25N5S B12805803 2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine CAS No. 71079-94-2

2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine

Cat. No.: B12805803
CAS No.: 71079-94-2
M. Wt: 367.5 g/mol
InChI Key: PKFZSHWGLSTODX-UHFFFAOYSA-N
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Description

2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidine derivatives. Its chemical formula is C₁₉H₂₄N₄S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes

The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-propylquinoline-4-carbaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. Subsequent cyclization of the intermediate yields the desired guanidine compound. The tert-butyl group is introduced during the final step.

b. Reaction Conditions

    Condensation: 2-propylquinoline-4-carbaldehyde reacts with thiosemicarbazide in ethanol or another suitable solvent.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of acid or base.

c. Industrial Production

While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.

Chemical Reactions Analysis

a. Types of Reactions

    Oxidation: The guanidine moiety can undergo oxidation to form corresponding imines or amides.

    Reduction: Reduction of the imine or carbonyl group may yield secondary amines.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

b. Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or other nucleophiles.

c. Major Products

The major products depend on the specific reaction conditions. Oxidation may yield imines or amides, while reduction leads to secondary amines.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It exhibits potential as an antiviral or antitumor agent due to its unique structure.

    Chemistry: Researchers use it as a building block for designing new guanidine-based molecules.

    Industry: It could find use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, compounds with guanidine or quinoline moieties share some similarities. Notable examples include guanidine hydrochloride and 4-tert-butylquinoline .

: Reference 1 (if available) : Reference 2 (if available)

Properties

CAS No.

71079-94-2

Molecular Formula

C20H25N5S

Molecular Weight

367.5 g/mol

IUPAC Name

2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C20H25N5S/c1-5-8-14-13-17(15-9-6-7-10-16(15)22-14)23-18(25-20(2,3)4)24-19-21-11-12-26-19/h6-7,9-13H,5,8H2,1-4H3,(H2,21,22,23,24,25)

InChI Key

PKFZSHWGLSTODX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3

Origin of Product

United States

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